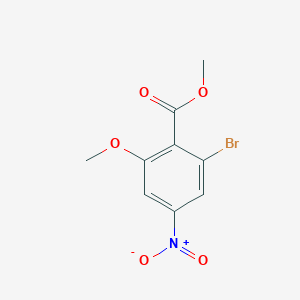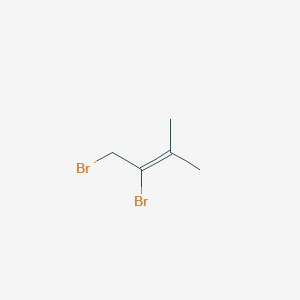![molecular formula C19H25N3O3 B2944095 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide CAS No. 849617-70-5](/img/structure/B2944095.png)
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Inotropic Agents
Research has focused on the synthesis of compounds with structures related to N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, exploring their potential as inotropic agents. For instance, a study synthesized a series of derivatives and evaluated their positive inotropic activity, finding certain derivatives exhibited favorable activity compared to standard drugs like milrinone, indicating potential applications in treating conditions requiring enhanced cardiac contractility (Ye et al., 2011).
Antiviral Activity of Spirothiazolidinone Derivatives
Another study explored the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and evaluated their antiviral activity. Compounds within this class showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the spirothiazolidinone scaffold's potential in developing new classes of antiviral molecules (Apaydın et al., 2020).
Peripheral Benzodiazepine Receptor Agonists
Research into peripheral benzodiazepine receptor (PBR) agonists has identified compounds with structures similar to N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. These compounds, such as DAA1097 and DAA1106, exhibit selective affinity for PBR and show potent anxiolytic-like properties in animal models without affecting central benzodiazepine receptors, indicating potential therapeutic applications in anxiety disorders (Okuyama et al., 1999).
Antihypertensive Activity
A study on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents revealed that certain derivatives lower blood pressure in animal models, suggesting the potential of the diazaspirodecanone scaffold in developing new antihypertensive medications (Caroon et al., 1981).
Analgesic Agents
The synthesis and pharmacological evaluation of (indol-3-yl)alkylamides, including compounds related to N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, have been explored for their analgesic properties. Some derivatives exhibited promising analgesic activities comparable to reference drugs, highlighting their potential as novel analgesic agents (Fouchard et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of this compound are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for immune responses and cell growth .
Mode of Action
The compound acts as a selective dual TYK2/JAK1 inhibitor . It binds to these kinases, inhibiting their activity. This results in the downregulation of the signaling pathways mediated by these kinases .
Biochemical Pathways
The inhibition of TYK2/JAK1 kinases affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The compound’s action on this pathway leads to the regulation of the expression of related TYK2/JAK1-regulated genes .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of gene expression and the formation of Th1, Th2, and Th17 cells . These effects contribute to its anti-inflammatory efficacy , which has been demonstrated to be more potent than tofacitinib in acute ulcerative colitis models .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity
Eigenschaften
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-3-5-15(6-4-13)11-20-16(23)12-22-17(24)19(21-18(22)25)9-7-14(2)8-10-19/h3-6,14H,7-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOBDLZGPSSNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide](/img/structure/B2944013.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)


![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide](/img/structure/B2944021.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

![methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2944030.png)
